An In-depth Technical Guide to 1-Chloro-5-phenylpentane: Chemical Properties and Structure
An In-depth Technical Guide to 1-Chloro-5-phenylpentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-phenylpentane is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an alkyl chloride and a phenyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key reactions of 1-chloro-5-phenylpentane, intended for professionals in research and drug development.
Chemical Structure and Identification
1-Chloro-5-phenylpentane consists of a five-carbon aliphatic chain where one terminus is substituted with a chlorine atom and the other with a phenyl group.
dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; Cl [label="Cl", pos="-1,0!"]; Ph [label="Ph", pos="5,0!"];
// Bond edges Cl -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- Ph; } dot Caption: General Structure of 1-Chloro-5-phenylpentane
| Identifier | Value |
| IUPAC Name | 1-Chloro-5-phenylpentane |
| Synonyms | (5-Chloropentyl)benzene, 5-Phenyl-1-pentyl chloride, 5-chloropentylbenzene |
| CAS Number | 15733-63-8[1][2] |
| Molecular Formula | C₁₁H₁₅Cl[1][3] |
| Molecular Weight | 182.69 g/mol [2][4] |
| SMILES | C1=CC=C(C=C1)CCCCCCl[3] |
| InChI | InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2[1][3] |
Physicochemical Properties
The physical and chemical properties of 1-chloro-5-phenylpentane are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | Liquid | General Knowledge |
| Density | 1.014 g/mL | [5] |
| Boiling Point | 80-82 °C at 1 mmHg | [4] |
| Refractive Index | 1.5140 | [4] |
| Flash Point | 76-79 °C at 0.65 mmHg | [4] |
| Vapor Pressure | 0.0148 mmHg at 25 °C | [4] |
| LogP | 3.63820 | [4] |
Spectroscopic Data
The structural elucidation of 1-chloro-5-phenylpentane is confirmed by various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1-chloro-5-phenylpentane will exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The benzylic protons (adjacent to the phenyl group) will be a triplet around 2.6 ppm. The protons on the carbon bearing the chlorine atom will also be a triplet, shifted downfield to approximately 3.5 ppm due to the electronegativity of chlorine. The remaining methylene protons will appear as multiplets in the 1.4-1.8 ppm range.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The aromatic carbons will resonate in the 125-142 ppm region. The carbon atom attached to the chlorine will be found around 45 ppm, while the benzylic carbon will be at approximately 36 ppm. The other aliphatic carbons will have signals in the range of 26-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-chloro-5-phenylpentane would display characteristic absorption bands corresponding to its functional groups.[3] Key peaks would include:
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C-H (aromatic): Stretching vibrations just above 3000 cm⁻¹.
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C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹.
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C=C (aromatic): Stretching vibrations around 1600 and 1450-1500 cm⁻¹.
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C-Cl: Stretching vibration in the fingerprint region, typically around 650-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 1-chloro-5-phenylpentane, obtained by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 182, with an M+2 peak at m/z = 184 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[3] Common fragmentation patterns would include the loss of a chlorine radical to give a peak at m/z = 147, and the benzylic cleavage to form the tropylium ion at m/z = 91, which is often the base peak.
Experimental Protocols
Synthesis of 1-Chloro-5-phenylpentane from 5-Phenyl-1-pentanol
This procedure outlines the conversion of 5-phenyl-1-pentanol to 1-chloro-5-phenylpentane using thionyl chloride.
Materials:
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5-Phenyl-1-pentanol
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Thionyl chloride (SOCl₂)
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Hydrochloric acid (HCl), dilute aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol in anhydrous dichloromethane and a small amount of pyridine.
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Cool the solution in an ice bath to 0 °C.
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Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
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Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.
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Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Friedel-Crafts Cyclialkylation of 1-Chloro-5-phenylpentane
1-Chloro-5-phenylpentane can undergo an intramolecular Friedel-Crafts alkylation to form a six-membered ring, yielding 1-methyltetralin. This reaction demonstrates the utility of this compound in synthesizing polycyclic systems.
Materials:
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1-Chloro-5-phenylpentane
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane or carbon disulfide as solvent
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Hydrochloric acid, cold and dilute
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.
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Cool the suspension to 0 °C in an ice bath.
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In the addition funnel, prepare a solution of 1-chloro-5-phenylpentane in the same anhydrous solvent.
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Add the 1-chloro-5-phenylpentane solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
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Purify the resulting 1-methyltetralin by vacuum distillation or column chromatography.
Applications in Research and Drug Development
1-Chloro-5-phenylpentane is primarily used as a synthon in organic chemistry. Its ability to undergo reactions at both the alkyl chloride and the phenyl group makes it a versatile starting material. In the context of drug development, it can be used to introduce a phenylpentyl moiety into a lead compound, which can modulate its lipophilicity and pharmacokinetic properties. The Friedel-Crafts cyclialkylation reaction is a key step in the synthesis of tetralin derivatives, which are scaffolds found in a variety of biologically active compounds.
Safety and Handling
1-Chloro-5-phenylpentane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-Chloro-5-phenylpentane is a valuable chemical intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data, along with detailed experimental protocols for its synthesis and a key synthetic application. This information is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

